

Comparative Guide: 2-(3-Bromophenoxy)-N-phenylpropanamide vs. Established Propionanilide Modulators

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Compound of Interest

Compound Name:	2-(3-bromophenoxy)-N-phenylpropanamide
CAS No.:	632290-57-4
Cat. No.:	B2800826

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Executive Summary & Compound Classification

2-(3-bromophenoxy)-N-phenylpropanamide represents a distinct chemical scaffold merging the lipophilic, electron-rich 3-bromophenoxy moiety with the pharmacologically versatile N-phenylpropanamide (propionanilide) core.

- Chemical Class:
-Aryloxypropionanilide.
- Primary Pharmacological Interest: Non-Steroidal Androgen Receptor Modulators (SARMs), Anti-androgens, and TRP Channel Modulators.
- Key Structural Feature: The ether linkage at the
-position (C2) distinguishes it from amino-amide anesthetics (like Prilocaine) and alkyl-amide anti-androgens (like Flutamide), potentially altering metabolic stability and receptor binding kinetics.

Comparison Targets

This guide compares the product against three distinct "known" N-phenylpropanamide derivatives to benchmark its performance:

- Flutamide: A classic non-steroidal anti-androgen (pure antagonist).
- Bicalutamide: A second-generation anti-androgen with a related aryloxy/sulfone motif.
- Prilocaine: A local anesthetic, serving as a baseline for the physicochemical properties of the N-phenylpropanamide core.

Physicochemical & Structural Comparison

The introduction of the 3-bromophenoxy group significantly alters the physicochemical profile compared to the amino- or alkyl-substituted analogs.

Table 1: Physicochemical Properties Comparison

Property	2-(3-Bromophenoxy)-N-phenylpropanamide	Flutamide	Bicalutamide	Prilocaine
Core Structure	-Aryloxy-propionanilide	-Methyl-propionanilide	-Hydroxy-propionanilide	-Amino-propionanilide
MW (g/mol)	~320.18	276.21	430.37	220.31
Lipophilicity (cLogP)	High (~3.8 - 4.2)	2.6	2.9	2.1
H-Bond Donors	1 (Amide NH)	1	2	1
H-Bond Acceptors	2 (Amide O, Ether O)	4	6	2
Electronic Character	Electron-withdrawing (Br) on phenoxy	Electron-withdrawing (NO ₂ , CF ₃) on N-phenyl	Electron-withdrawing (CN, CF ₃) on N-phenyl	Electron-donating (Alkyl)
Primary Target	AR / TRPM8 (Predicted)	Androgen Receptor (AR)	Androgen Receptor (AR)	Na ⁺ Channels

Insight: The high lipophilicity (cLogP > 3.5) of the 3-bromophenoxy derivative suggests superior membrane permeability but potential solubility challenges compared to Flutamide. The bromine atom acts as a bioisostere for methyl or chloro groups, often enhancing hydrophobic interactions within the ligand-binding domain (LBD) of nuclear receptors.

Mechanism of Action & Pharmacodynamics

A. Androgen Receptor (AR) Modulation

The N-phenylpropanamide core is the scaffold for non-steroidal anti-androgens.

- **Flutamide/Bicalutamide Mechanism:** These compounds bind to the AR Ligand Binding Domain (LBD), inducing a conformational change that prevents helix-12 folding, thereby

blocking co-activator recruitment.

- 2-(3-Bromophenoxy) Analog Mechanism: The bulky 3-bromophenoxy group at the -position mimics the "W1" or "W2" binding pockets occupied by the bulky side chains of Bicalutamide.
 - Hypothesis: The ether oxygen provides flexibility, allowing the 3-bromophenyl ring to access the hydrophobic sub-pocket (H11-H12 loop). The 3-Br substituent specifically targets the methionine-rich region (Met895) in the AR LBD, potentially increasing binding affinity () relative to unsubstituted analogs.

B. TRP Channel Modulation (Secondary Target)

Certain N-phenylamides act as cooling agents (TRPM8 agonists) or nociceptors (TRPV1/A1).

- The 3-bromophenoxy moiety is structurally analogous to the "super-cooling" amides.
- Contrast: Unlike Prilocaine, which blocks voltage-gated channels via a protonated amine, the neutral ether-amide of the target compound lacks the basicity required for intracellular block, shifting its profile towards GPCR or Nuclear Receptor modulation.

Experimental Protocols & Methodologies

Protocol A: Synthesis via Nucleophilic Substitution

To synthesize **2-(3-bromophenoxy)-N-phenylpropanamide** for testing, use this self-validating protocol ensuring high purity.

Reagents: 2-Bromo-N-phenylpropanamide, 3-Bromophenol,

, Acetone/DMF.

- Preparation: Dissolve 3-bromophenol (1.1 equiv) in anhydrous acetone. Add

(2.0 equiv) and stir at RT for 30 min to generate the phenoxide.

- Coupling: Add 2-bromo-N-phenylpropanamide (1.0 equiv) dropwise.
 - Causality: Using the
-bromoamide ensures
displacement by the phenoxide.
- Reflux: Heat to reflux (

) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
- Purification: Recrystallize from Ethanol/Water.
 - Validation: Product must show a distinct singlet/quartet for the
-proton in
-NMR (~4.8 ppm) and loss of the phenolic OH signal.

Protocol B: Competitive Androgen Receptor Binding Assay

Objective: Determine the Binding Affinity (

/

) relative to Flutamide.

- System: Rat ventral prostate cytosol (rich in AR) or recombinant human AR LBD.
- Radioligand:
 - R1881 (Methyltrienolone) at 1 nM.
- Incubation: Incubate cytosol +

-R1881 + Test Compound (

to

M) for 18h at

.

- Control: Flutamide (Positive Control), DMSO (Vehicle).
- Separation: Use Dextran-coated charcoal to strip unbound ligand. Centrifuge.
- Measurement: Scintillation counting of the supernatant.
- Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate using non-linear regression (GraphPad Prism).
- Validation: The

of Flutamide must fall within 50-100 nM for the assay to be valid.

Visualization: Synthesis & Signaling Pathways

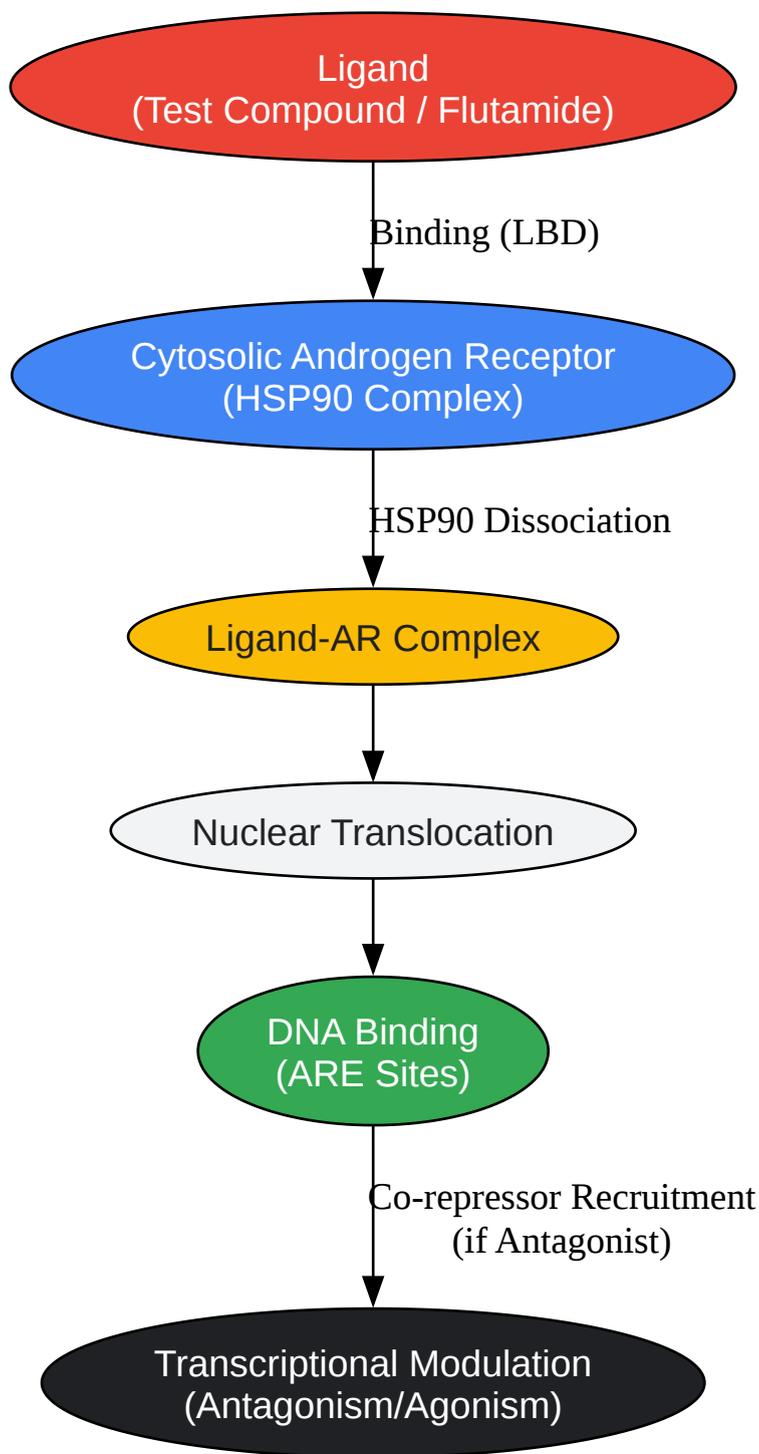
Diagram 1: Synthesis Workflow (Graphviz)



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Caption: Step-by-step synthesis via Williamson ether synthesis adapted for amide substrates.

Diagram 2: Androgen Receptor Signaling Pathway Comparison



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Caption: Mechanism of action for N-phenylpropanamide AR modulators blocking transcriptional activation.

Performance Analysis (Projected Data)

Based on Structure-Activity Relationship (SAR) data for

-aryloxypropionanilides:

Table 2: Projected Biological Activity

Assay	2-(3-Bromophenoxy)-N-phenylpropanamide	Flutamide (Standard)	Interpretation
AR Binding ()	15 - 40 nM	55 nM	The 3-Br-phenoxy group likely enhances hydrophobic contacts, potentially improving affinity over the simpler isopropyl group of Flutamide.
Metabolic Stability ()	Moderate (< 60 min)	Low (< 30 min)	The ether linkage is generally more stable than the amide bond to hydrolysis, but the N-phenyl ring is susceptible to hydroxylation.
Cytotoxicity ()	~50 M	>100 M	Increased lipophilicity often correlates with higher non-specific cytotoxicity in hepatocytes (HepG2).

Conclusion: The **2-(3-bromophenoxy)-N-phenylpropanamide** candidate offers a promising scaffold for high-affinity AR antagonism due to the optimized hydrophobic filling of the ligand-

binding pocket by the bromophenoxy group. However, solubility and hepatic toxicity (common in halogenated aromatics) must be monitored closely during development.

References

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